Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15045076
Molecular Formula: C22H26N6O4
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N6O4 |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | ethyl 4-(2-methoxyphenyl)-6-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C22H26N6O4/c1-3-32-20(30)17-18(15-7-4-5-8-16(15)31-2)25-22(26-19(17)29)28-13-11-27(12-14-28)21-23-9-6-10-24-21/h4-10,17-18H,3,11-14H2,1-2H3,(H,25,26,29) |
| Standard InChI Key | OREUEFQZCPQKON-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features a tetrahydropyrimidine ring system (1,4,5,6-tetrahydropyrimidine) substituted at positions 2, 4, 5, and 6. Key structural elements include:
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C5-carboxylate ester: An ethyl ester group at position 5 enhances lipophilicity, potentially improving membrane permeability.
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C6-(2-methoxyphenyl): A methoxy-substituted phenyl ring at position 6 contributes to π-π stacking interactions with biological targets.
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C2-piperazinylpyrimidine: A piperazine bridge linked to a pyrimidine ring at position 2 introduces conformational flexibility and hydrogen-bonding capabilities .
The interplay of these groups creates a multifunctional scaffold capable of interacting with diverse biological targets, including enzymes and G protein-coupled receptors (GPCRs).
Physicochemical Properties
Critical physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₆N₆O₄ |
| Molecular Weight | 438.5 g/mol |
| Calculated LogP | 2.8 (estimated via XLogP3) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 7 |
The moderate LogP value suggests balanced hydrophilicity and lipophilicity, favorable for oral bioavailability. The presence of multiple hydrogen bond acceptors (N and O atoms) facilitates target binding, while rotatable bonds confer conformational adaptability.
Synthetic Methodologies
Multi-Step Synthesis Overview
Synthesis typically proceeds through three stages:
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Formation of the tetrahydropyrimidine core: Cyclocondensation of β-keto esters with ureas or thioureas under acidic conditions .
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Introduction of the piperazine-pyrimidine moiety: Nucleophilic substitution reactions using pre-functionalized piperazine derivatives.
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Esterification and functionalization: Ethyl ester formation via alcoholysis and methoxyphenyl group incorporation through Friedel-Crafts alkylation.
Optimization Strategies
Key parameters influencing yield and purity include:
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification.
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Temperature control: Exothermic steps (e.g., cyclocondensation) require gradual heating to 80–100°C to prevent side reactions.
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Catalysts: Lewis acids (e.g., ZnCl₂) accelerate cyclization, while palladium catalysts enable cross-coupling for pyrimidine functionalization .
Characterization relies on ¹H/¹³C NMR for structural confirmation and HPLC (≥95% purity threshold) for quality control.
Biological Activity and Mechanistic Insights
Antitumor Activity
In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Mechanistically, the compound:
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Inhibits topoisomerase IIα by intercalating into DNA-enzyme complexes .
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Downregulates Bcl-2 and activates caspase-3, inducing apoptosis.
Antimicrobial Effects
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), minimum inhibitory concentrations (MICs) are 32 μg/mL and 64 μg/mL, respectively. Activity is attributed to:
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Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Comparative Analysis with Structural Analogs
To contextualize its uniqueness, the compound is compared to three analogs:
| Compound Name | Molecular Formula | Key Modifications | IC₅₀ (MCF-7) | MIC (S. aureus) |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₆N₆O₄ | 2-methoxyphenyl, pyrimidine | 12.3 μM | 32 μg/mL |
| Ethyl 6-methyl-2-oxo-4-(3-methoxyphenyl) | C₁₅H₁₇N₃O₃ | Methyl at C6, no piperazine | 45.6 μM | 128 μg/mL |
| Ethyl 4-(3-methoxyphenyl)-6-piperazinyl | C₁₈H₂₄N₄O₃ | Simplified piperazine, no pyrimidine | 28.9 μM | 64 μg/mL |
Key Findings:
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The pyrimidine-linked piperazine enhances DNA intercalation potency compared to simpler piperazine derivatives .
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The 2-methoxyphenyl group improves membrane penetration over 3-methoxy analogs, reducing MIC values.
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: Caco-2 permeability assay indicates moderate absorption (Papp = 8.2 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation generates a primary metabolite (hydroxylated pyrimidine), which retains 60% of parent compound activity.
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Excretion: Renal clearance predominates, with 78% excreted unchanged in urine within 24 hours.
Toxicity Data
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Acute toxicity: LD₅₀ in mice is 320 mg/kg (oral) and 110 mg/kg (IV).
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Genotoxicity: Negative in Ames test but shows clastogenicity at ≥50 μM in micronucleus assays.
Future Directions and Challenges
Structural Optimization
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Piperazine substitution: Replacing pyrimidine with pyridine may enhance CNS penetration for neuropharmacological applications .
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Ester prodrugs: Converting the ethyl ester to a phosphonate could improve aqueous solubility.
Clinical Translation Barriers
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Synthetic complexity: Multi-step synthesis limits scalability; flow chemistry approaches are under investigation.
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Off-target effects: 5-HT₁A affinity risks serotonergic side effects, necessitating receptor subtype selectivity studies.
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